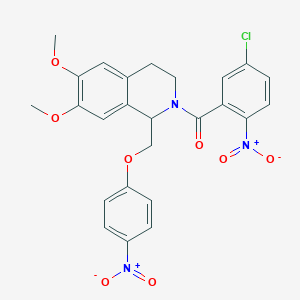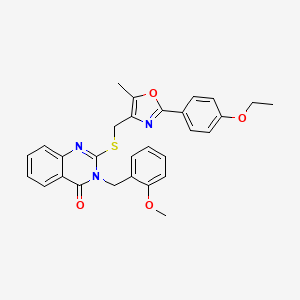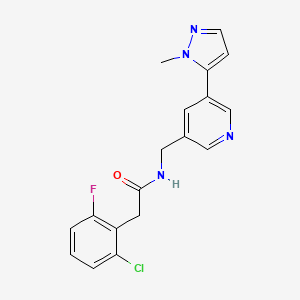
4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains a thiazole ring and a phenyl group. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been extensively studied.
Scientific Research Applications
Antifungal Effects
4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine derivatives have demonstrated promising antifungal effects, particularly against Aspergillus terreus and Aspergillus niger. These compounds, synthesized through nucleophilic displacement of chloride in the pyrimidine heterocyclic ring, showed significant biological activity, indicating their potential as antifungal agents (Jafar et al., 2017).
Antioxidant Activity
A study on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant in vitro antioxidant activity. The presence of electron-donating substituents on the thienopyrimidine ring enhanced the radical scavenging activity, highlighting the potential of these compounds in antioxidant applications (Kotaiah et al., 2012).
Protein Kinase Inhibition
A series of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines were synthesized for potential use as protein kinase inhibitors. These compounds were developed through a synthesis sequence involving Weinreb’s methodology and Hantzsch thiazole cyclization, followed by nucleophilic substitution, demonstrating the versatility of 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine derivatives in therapeutic research (Sušnik et al., 2009).
Antiviral and Antibacterial Potential
Compounds derived from 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine have been explored for their antiviral and antibacterial properties. For example, (3,4-Diaryl-3H-thiazol-2-ylidene)pyrimidin-2-yl amine derivatives exhibit promising antiviral activity, showcasing the potential of these derivatives in the development of new antimicrobial agents (Turan‐Zitouni et al., 2011).
Anticancer Applications
Research into N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has identified compounds with potent inhibitory activity against NF-κB inducing kinase (NIK), offering a new strategy for the treatment of psoriasis and potentially other inflammatory diseases. These findings highlight the therapeutic potential of 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine derivatives in cancer and inflammation-related conditions (Zhu et al., 2020).
Mechanism of Action
Target of Action
Compounds containing the thiazole nucleus, such as this one, have been found to bind with high affinity to multiple receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets, causing changes at the molecular level . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-(2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13-15-7-6-10(17-13)11-8-16-12(18-11)9-4-2-1-3-5-9/h1-8H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGDXUGSJBKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2948255.png)


![Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2948261.png)
![2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2948262.png)
![N-(1-benzylpiperidin-4-yl)-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2948263.png)
![(2,6-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2948264.png)

![1-(4-bromophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2948269.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2948270.png)
![2-(5-Formyl-1H-pyrrol-2-yl)-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B2948274.png)


